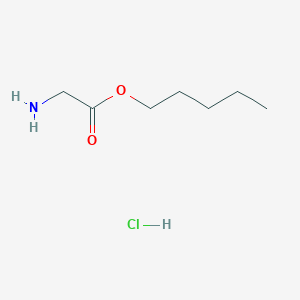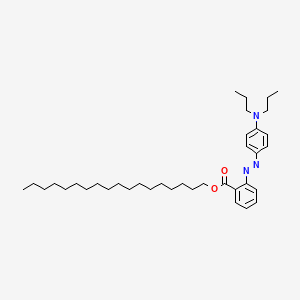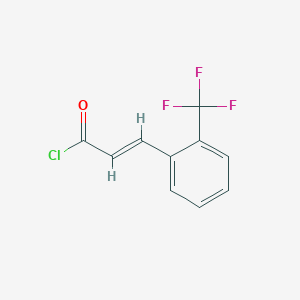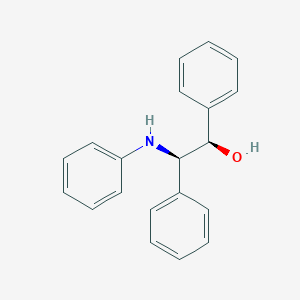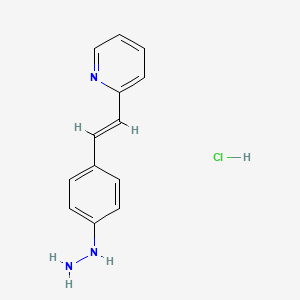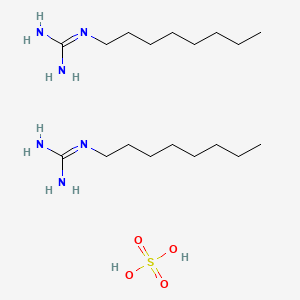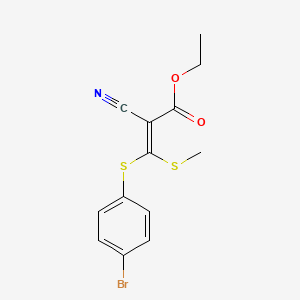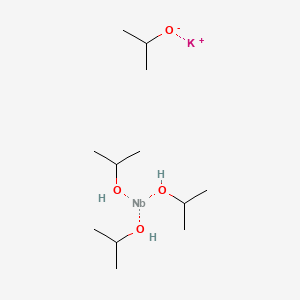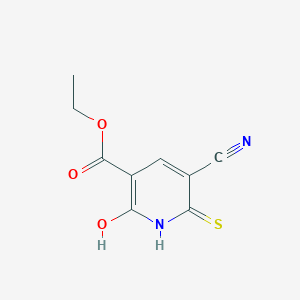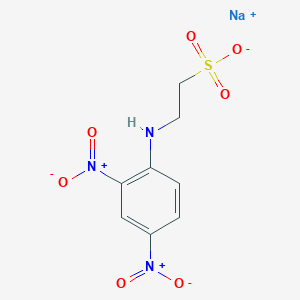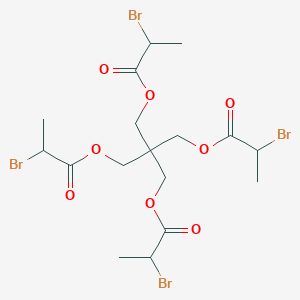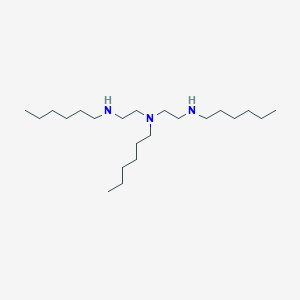
cis-Dichlorodicarbonylplatinum(II), (99.9%-Pt)
Descripción general
Descripción
Cis-Dichlorodicarbonylplatinum(II), (99.9%-Pt) is an organometallic compound . It is used in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The molecular formula of cis-Dichlorodicarbonylplatinum(II) is C2Cl2O2Pt . It has a formula weight of 322.0 .Physical And Chemical Properties Analysis
Cis-Dichlorodicarbonylplatinum(II) appears as an off-white to light pink solid . It is air sensitive, light sensitive, and moisture sensitive . It should be stored at temperatures not exceeding -18°C .Aplicaciones Científicas De Investigación
- Cis-Dichlorodicarbonylplatinum(II) serves as a catalyst in various organic transformations. Its carbonyl ligands facilitate reactions such as carbonylation, hydroformylation, and hydrogenation. Researchers explore its use in fine chemical synthesis and pharmaceutical production .
- In nanofabrication and materials science, cis-Dichlorodicarbonylplatinum(II) finds application in EBID processes. By exposing the compound to focused electron beams, precise deposition of platinum structures occurs. These structures are useful for creating nanoscale patterns, sensors, and conductive traces .
- As a photosensitive compound, cis-Dichlorodicarbonylplatinum(II) can absorb light energy and participate in photochemical reactions. Researchers investigate its potential in photocatalysis for organic transformations and in PDT for cancer treatment .
- Platinum-based compounds, including cis-Dichlorodicarbonylplatinum(II) , have been studied for their anticancer properties. Their ability to bind to DNA and disrupt cell division makes them promising candidates for chemotherapy. Researchers explore modifications to enhance selectivity and reduce side effects .
- Incorporating cis-Dichlorodicarbonylplatinum(II) into thin films or nanoparticles can lead to materials with unique electronic properties. These materials find applications in gas sensors, electrochemical devices, and conductive coatings .
- Scientists study the coordination behavior of cis-Dichlorodicarbonylplatinum(II) with various ligands. Understanding its reactivity and stability informs the design of novel ligands for other transition metal complexes. This knowledge contributes to the broader field of coordination chemistry .
Catalysis and Homogeneous Catalytic Reactions
Electron Beam-Induced Deposition (EBID)
Photocatalysis and Photodynamic Therapy (PDT)
Anticancer Agents and Drug Development
Materials for Sensors and Electronics
Coordination Chemistry and Ligand Design
Safety and Hazards
Cis-Dichlorodicarbonylplatinum(II) is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . If it comes in contact with eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .
Direcciones Futuras
The future directions of cis-Dichlorodicarbonylplatinum(II) and similar platinum-based drugs involve overcoming the problems associated with traditional platinum (II) therapy such as many side effects and the development of chemoresistance . This could be achieved by rational selection of the axial ligands that allows to impart to the Pt (IV) prodrugs optimal hydro-/lipophilicity, red-ox stability, specific targeting and delivery, improved cellular uptake, and drug accumulation .
Mecanismo De Acción
Target of Action
The primary target of cis-Dichlorodicarbonylplatinum(II), also known as cisplatin, is DNA . It interacts with cellular macromolecules and exerts its cytotoxic effects through a series of biochemical mechanisms by binding to DNA .
Mode of Action
Cisplatin interacts with DNA to form DNA adducts , primarily intrastrand crosslink adducts . These adducts activate several signal transduction pathways, including those involving ATR, p53, p73, and MAPK, and culminate in the activation of apoptosis . The compound’s interaction with its targets results in changes at the molecular level, leading to cell death .
Biochemical Pathways
The affected pathways include those involved in regulating drug uptake, the signaling of DNA damage, cell-cycle checkpoints and arrest, DNA repair, and cell death . The compound’s action leads to the production of reactive oxygen species through lipid peroxidation, activation of various signal transduction pathways, induction of p53 signaling and cell cycle arrest, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .
Pharmacokinetics
The pharmacokinetics of cisplatin involves its absorption into the cancer cell, followed by its interaction with cellular macromolecules . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.
Result of Action
The molecular and cellular effects of cisplatin’s action include the inhibition of DNA synthesis and cell growth . Its primary molecular mechanism of action has been associated with the induction of both intrinsic and extrinsic pathways of apoptosis .
Action Environment
The action, efficacy, and stability of cisplatin can be influenced by environmental factors. For instance, the compound is air sensitive, light sensitive, and moisture sensitive . It is recommended to handle and store the compound under inert gas . The compound’s action may also be influenced by the presence of other cellular nucleophiles of higher affinity for platinum .
Propiedades
IUPAC Name |
carbon monoxide;dichloroplatinum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CO.2ClH.Pt/c2*1-2;;;/h;;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSTCHEYCNPDS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311746 | |
| Record name | Dicarbonyldichloroplatinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorodicarbonylplatinum(II), (99.9%-Pt) | |
CAS RN |
25478-60-8 | |
| Record name | Dicarbonyldichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25478-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicarbonyldichloroplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025478608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbonyldichloroplatinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicarbonyldichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



